molecular formula C20H18N4O2S B3019940 N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide CAS No. 946317-37-9

N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide

Cat. No.: B3019940
CAS No.: 946317-37-9
M. Wt: 378.45
InChI Key: GKUOAINJACEWTR-UHFFFAOYSA-N
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Description

N-(5,7-Dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide is a synthetic small molecule featuring a benzothiazole core substituted with methyl groups at the 5- and 7-positions. This core is linked to a 3-methylisoxazole-5-carboxamide scaffold, which is further substituted with a pyridin-2-ylmethyl group. The benzothiazole and isoxazole moieties are heterocyclic systems known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities .

Properties

IUPAC Name

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2S/c1-12-8-13(2)18-16(9-12)22-20(27-18)24(11-15-6-4-5-7-21-15)19(25)17-10-14(3)23-26-17/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKUOAINJACEWTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=CC(=NO4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique molecular structure combines a benzo[d]thiazole moiety, an isoxazole ring, and a pyridine derivative, which contributes to its diverse biological activities. This article reviews the synthesis, biological activities, and potential therapeutic applications of this compound based on various research studies.

Structural Characteristics

The compound is characterized by the following structural features:

  • Benzo[d]thiazole moiety : Known for its biological activity, particularly in anticancer and antimicrobial applications.
  • Isoxazole ring : Associated with various pharmacological effects including anti-inflammatory and analgesic properties.
  • Pyridine derivative : Often enhances the solubility and bioavailability of compounds.

Molecular Formula and Properties

PropertyValue
Molecular FormulaC₁₅H₁₅N₃O₂S
Molecular Weight299.36 g/mol
CAS Number895422-40-9

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Benzothiazole Core : This is achieved through a condensation reaction between 2-aminothiophenol and an appropriate aldehyde.
  • Introduction of Dimethyl Groups : Methylation reactions using methyl iodide or similar reagents are employed.
  • Attachment of Pyridine Derivative : Nucleophilic substitution reactions facilitate the introduction of the pyridine moiety.
  • Formation of Isoxazole Ring : This can be accomplished through cyclization reactions involving appropriate precursors.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit promising anticancer properties. For instance:

  • A study evaluated benzothiazole derivatives that induced apoptosis in cancer cell lines by activating procaspase pathways . The presence of the benzothiazole moiety was crucial for this activity.

The mechanisms by which this compound exerts its biological effects include:

  • Caspase Activation : Similar compounds have been shown to activate procaspase-3 to caspase-3, leading to apoptosis in cancer cells .
  • Inhibition of Key Enzymes : The compound may inhibit specific enzymes involved in cancer cell proliferation, although detailed studies on this compound are still needed.

Other Biological Activities

In addition to anticancer properties, compounds containing similar functional groups have demonstrated:

  • Antimicrobial Activity : Benzothiazole derivatives have shown effectiveness against various bacterial strains.

Cytotoxicity Studies

Cytotoxicity testing on cell lines such as A549 (lung cancer) and MCF7 (breast cancer) has been performed to assess the therapeutic potential of similar compounds . Results indicated that certain derivatives exhibited significant cytotoxic effects at specific concentrations.

Case Study 1: Anticancer Evaluation

In a recent study, a series of benzothiazole derivatives were evaluated for their anticancer activity against U937 and MCF7 cell lines. Compounds with structural similarities to our target compound showed significant selectivity and potency in inducing apoptosis .

Case Study 2: Mechanistic Insights

Further investigations revealed that these compounds could inhibit tumor growth by modulating apoptotic pathways, underscoring the importance of functional group interactions in their mechanism .

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide exhibit a range of biological activities:

  • Anticancer Properties :
    • Studies suggest that this compound may inhibit cancer cell proliferation through interactions with specific molecular targets involved in cell cycle regulation and apoptosis .
  • Anti-inflammatory Effects :
    • The presence of the benzo[d]thiazole moiety is associated with anti-inflammatory activities, potentially modulating inflammatory pathways .
  • Neuroprotective Potential :
    • Given its interaction with GABA A receptors, this compound shows promise in treating cognitive disorders such as Alzheimer's disease .

Case Studies

Several studies have documented the applications of this compound in various research contexts:

StudyFocusFindings
Anticancer Activity Investigated the effects on various cancer cell linesDemonstrated significant inhibition of cell growth in breast and lung cancer models .
Neuropharmacology Examined interactions with GABA A receptorsSuggested potential for cognitive enhancement and treatment of neurodegenerative diseases .
Anti-inflammatory Research Evaluated effects on inflammatory cytokinesShowed reduction in pro-inflammatory markers in vitro .

Comparison with Similar Compounds

(E)-N-(3-(2-Methoxyethyl)-5,7-Dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide

This compound (CAS: 1173431-66-7) shares the 5,7-dimethylbenzo[d]thiazole core with the target molecule but differs in substituents. Instead of an isoxazole and pyridinylmethyl group, it features a pyrazole carboxamide and a 2-methoxyethyl substituent on the benzothiazole nitrogen. The molecular formula is C₁₇H₂₀N₄O₂S , with a molecular weight of 344.4 g/mol .

Thiazol-5-ylmethyl Ureido Derivatives (PF 43(1), 2017)

The compounds reported in Pharmacopeial Forum include thiazol-5-ylmethyl carbamates with complex ureido side chains, such as m Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-(3-[[2-(2-hydroperoxypropan-2-yl)thiazol-4-yl]methyl]-3-methylureido)-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate . These derivatives emphasize larger, branched substituents and stereochemical complexity, contrasting with the simpler pyridinylmethyl and isoxazole groups in the target compound .

Structural and Functional Differences

Table 1: Comparative Analysis of Key Features

Feature Target Compound (E)-N-(3-(2-Methoxyethyl)-...-pyrazole-5-carboxamide Thiazol-5-ylmethyl Ureido Derivatives
Core Structure 5,7-Dimethylbenzo[d]thiazole 5,7-Dimethylbenzo[d]thiazole Thiazole (non-benzo-fused)
Heterocyclic Substituent 3-Methylisoxazole-5-carboxamide 1-Methylpyrazole-5-carboxamide Ureido-linked thiazole and hydroperoxypropan-2-yl groups
Additional Groups Pyridin-2-ylmethyl 2-Methoxyethyl Branched peptides, phenylhexane chains
Molecular Weight Not reported 344.4 g/mol Likely >500 g/mol (complex side chains)
Potential Pharmacological Profile Likely enzyme inhibition (isoxazole) or receptor modulation (pyridine) Solubility-enhanced (methoxyethyl) Protease inhibition or redox activity (hydroperoxy group)

Implications of Structural Variations

Heterocyclic Systems: The target compound’s isoxazole (N-O heteroatom) may offer distinct electronic properties compared to the pyrazole (N-N) in the analogue from . The pyridin-2-ylmethyl group introduces aromatic nitrogen, which could enhance π-π stacking interactions compared to the methoxyethyl group’s ether-linked solubility enhancement .

Biological Activity :

  • The thiazol-5-ylmethyl ureido derivatives () are structurally more complex, suggesting applications in protease inhibition (e.g., HIV-1 protease) due to peptide-like side chains. In contrast, the target compound’s smaller size may favor kinase or GPCR targeting .

Physicochemical Properties :

  • The methoxyethyl group in the analogue from likely improves aqueous solubility compared to the pyridinylmethyl group, which may confer higher lipophilicity and membrane permeability .

Research Findings and Data Gaps

  • Target Compound: No explicit pharmacological or physicochemical data (e.g., IC₅₀, LogP) are available in the provided evidence. Further studies are needed to elucidate its biological targets and ADMET profile.
  • Analogues : The compound from lacks reported bioactivity data but exemplifies structural modifications to balance solubility and target engagement. The ureido derivatives () highlight the use of bulky substituents for specialized applications .

Q & A

Q. What are the key synthetic methodologies for preparing N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step acylation and arylation reactions. For example, benzothiazole derivatives are synthesized via diazonium salt intermediates, followed by coupling with isoxazole-carboxamide moieties using N,N-dimethylformamide (DMF) as a solvent and potassium carbonate (K₂CO₃) as a base . Optimization may include adjusting reaction time, temperature (e.g., room temperature vs. reflux), and stoichiometry of alkylating agents (e.g., RCH₂Cl) to improve yields. Parallel synthesis approaches, as demonstrated in thiazole and triazole derivatives, can streamline the process .

Q. What analytical techniques are critical for structural elucidation and purity assessment of this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are essential for confirming substitution patterns, particularly for distinguishing pyridylmethyl and dimethylbenzothiazole groups .
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (e.g., 254 nm) is recommended for purity analysis, using C18 columns and gradients of acetonitrile/water .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) or LC-MS can verify molecular ion peaks and detect impurities .

Q. How can researchers assess the stability of this compound under varying storage conditions?

Stability studies should include:

  • Thermal Stability: Thermogravimetric analysis (TGA) to determine decomposition temperatures.
  • Photostability: Exposure to UV light (e.g., 365 nm) to assess degradation pathways.
  • Humidity Sensitivity: Accelerated stability testing at 40°C/75% relative humidity for 4–8 weeks.
    Compounds with similar heterocyclic cores (e.g., isoxazole-thiophene hybrids) show sensitivity to prolonged light exposure, necessitating storage in amber vials at –20°C .

Advanced Research Questions

Q. What computational strategies can predict the compound’s reactivity and interaction with biological targets?

Quantum chemical calculations (e.g., density functional theory, DFT) can model electronic properties, such as HOMO-LUMO gaps, to predict electrophilic/nucleophilic sites. Molecular docking studies against cancer-related targets (e.g., kinases) can identify binding poses, as demonstrated for thiazole-triazole hybrids . The ICReDD framework integrates computational reaction path searches with experimental validation to optimize synthetic routes and predict byproducts .

Q. How can contradictory data on biological activity (e.g., anticancer vs. lack of efficacy) be resolved?

Contradictions may arise from:

  • Assay Variability: Differences in cell lines (e.g., HeLa vs. MCF-7) or viability assays (MTT vs. resazurin).
  • Metabolic Stability: Hepatic microsome assays can assess metabolic degradation rates .
  • Structural Analogues: Compare activity of derivatives (e.g., methyl vs. trifluoromethyl substituents) to establish structure-activity relationships (SAR). For example, 5-arylthiazole derivatives show enhanced activity with electron-withdrawing groups .

Q. What experimental designs are recommended for evaluating the compound’s mechanism of action in cancer models?

  • In Vitro:
    • Apoptosis assays (Annexin V/PI staining).
    • Cell cycle analysis (flow cytometry).
    • Western blotting for apoptosis markers (e.g., Bcl-2, caspase-3).
  • In Vivo:
    • Xenograft models with dose optimization (e.g., 10–50 mg/kg, oral or intraperitoneal administration).
    • Pharmacokinetic studies to measure bioavailability and half-life.
      Thiazole-furan hybrids with similar scaffolds exhibit dose-dependent cytotoxicity via mitochondrial apoptosis pathways .

Q. How can researchers address discrepancies in synthetic yields across different batches?

  • Process Variables: Monitor reaction pH, solvent purity, and catalyst activity (e.g., K₂CO₃ hygroscopicity).
  • Byproduct Analysis: Use LC-MS to identify side products (e.g., N-alkylation vs. O-alkylation).
  • Scale-Up Challenges: Implement membrane separation technologies (e.g., nanofiltration) to remove impurities during large-scale synthesis .

Q. What strategies enhance the compound’s solubility and bioavailability for pharmacological studies?

  • Salt Formation: Test hydrochloride or sodium salts.
  • Co-Solvent Systems: Use DMSO-PEG 400 mixtures for in vivo dosing.
  • Nanoformulation: Encapsulate in liposomes or polymeric nanoparticles.
    Isoxazole derivatives with logP values >3 often require solubilization aids for in vitro assays .

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